Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, combines the structural features of benzofuran and thiophene, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
Thiophene derivatives, in general, have been known to interact with various biological targets leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-ethoxybenzofuran-2-carboxylic acid with thiophene-3-carboxylic acid methyl ester in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in anhydrous dichloromethane under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Comparison with Similar Compounds
- Ethyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate
- Methyl 2-(7-methoxybenzofuran-2-carboxamido)thiophene-3-carboxylate
- Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-2-carboxylate
Comparison: Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-3-22-12-6-4-5-10-9-13(23-14(10)12)15(19)18-16-11(7-8-24-16)17(20)21-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCQDPWPNFPHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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